molecular formula C26H24ClN5O2 B2648590 N-[(3-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1217086-48-0

N-[(3-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2648590
CAS No.: 1217086-48-0
M. Wt: 473.96
InChI Key: RNOMRKYNXLBYKY-UHFFFAOYSA-N
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Description

The compound N-[(3-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 1,2,4-oxadiazole ring fused to a pyridine scaffold and a 3-chlorophenylmethyl substituent. The 1,2,4-oxadiazole group acts as a bioisostere for ester or amide functionalities, enhancing metabolic stability compared to simpler heterocycles .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O2/c27-21-9-4-6-18(16-21)17-29-25(33)20-11-14-32(15-12-20)24-22(10-5-13-28-24)26-30-23(31-34-26)19-7-2-1-3-8-19/h1-10,13,16,20H,11-12,14-15,17H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOMRKYNXLBYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC(=CC=C2)Cl)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Pyridine ring functionalization:

    Piperidine ring formation: The piperidine ring can be synthesized through reductive amination or other suitable methods.

    Final coupling: The final step involves coupling the chlorophenylmethyl group with the piperidine derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

M136-0283 (N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide)
  • Key Differences : Replaces the 3-chlorophenyl group with a 3,4-dimethoxyphenylmethyl moiety.
  • Impact :
    • logP : Increases slightly to 4.0033 compared to the target compound (estimated ~4.0) due to methoxy groups’ electron-donating effects .
    • Polar Surface Area (PSA) : Higher PSA (83.75 Ų vs. ~80 Ų for the target) may reduce membrane permeability but improve solubility.
    • Bioactivity : Methoxy groups could enhance interactions with aromatic residues in target proteins but may increase metabolic susceptibility to O-demethylation.
N-[(3-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
  • Key Differences : Features a 3-ethoxyphenylmethyl substituent.
  • Impact :
    • Lipophilicity : Lower logP (~3.5) compared to the chloro analogue due to the ethoxy group’s moderate polarity.
    • Steric Effects : Ethoxy’s bulkiness may hinder binding in sterically constrained active sites .

Heterocyclic Core Modifications

Antiviral Oxazole Derivatives ()
  • Example : N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-(trifluoromethyl)phenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide.
  • Key Differences : Replaces 1,2,4-oxadiazole with an oxazole ring and introduces trifluoromethyl groups.
  • Impact :
    • Activity : Demonstrated antiviral efficacy, likely due to trifluoromethyl’s strong electron-withdrawing effects enhancing target binding .
    • Metabolic Stability : Fluorine atoms may reduce oxidative metabolism but increase molecular weight (MW ~575.1) and logP (~5.0).
N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide ()
  • Key Differences : Substitutes the 3-phenyl group on oxadiazole with a methyl group.
  • Impact :
    • Molecular Weight : Lower MW (365.40 vs. ~514 for the target) due to reduced aromatic substitution.
    • Toxicity : Reported respiratory toxicity (Specific Target Organ Toxicity, Category 3) suggests structural sensitivity in safety profiles .

Piperidine and Carboxamide Modifications

(Pyrazole Derivatives)
  • Example : N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide.
  • Key Differences : Pyrazole core instead of oxadiazole; iodophenyl and dichlorophenyl substituents.
  • Impact :
    • Binding Affinity : Iodine’s polarizability may enhance halogen bonding but increase molecular weight (MW 476.05).
    • Selectivity : Dichlorophenyl groups could improve selectivity for hydrophobic binding pockets .

Comparative Data Table

Compound Name Core Structure Key Substituents MW logP Key Properties/Bioactivity
Target Compound 1,2,4-Oxadiazole 3-Chlorophenylmethyl ~514 ~4.0 Balanced lipophilicity, metabolic stability
M136-0283 () 1,2,4-Oxadiazole 3,4-Dimethoxyphenylmethyl 499.57 4.003 High purity (>99.8%), moderate PSA
Antiviral Oxazole () Oxazole 2-Cl-6-CF3-phenyl ~575 ~5.0 Antiviral activity, high logP
(Methyl-oxadiazole) 1,2,4-Oxadiazole 3-Methyl, pyrazine carboxamide 365.40 N/A Respiratory toxicity risk
(Pyrazole) Pyrazole 4-Iodo, 2,4-dichlorophenyl 476.05 N/A Halogen bonding potential

Research Findings and Implications

  • Chlorophenyl vs. Methoxy/Ethoxy : The 3-chlorophenyl group in the target compound optimizes lipophilicity without the metabolic liabilities of methoxy groups.
  • Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole core offers superior metabolic stability compared to oxazole, critical for oral bioavailability.
  • Fluorine/Trifluoromethyl Effects : While fluorine enhances binding in some analogues (), it increases molecular weight and toxicity risks.

Biological Activity

N-[(3-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a piperidine ring with a carboxamide group, a chlorophenyl moiety, and an oxadiazole-pyridine fragment. This unique combination contributes to its diverse biological activities.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : Many derivatives show inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states.
  • Antimicrobial Activity : The oxadiazole ring is known for its antimicrobial properties, making compounds like this one potential candidates for treating bacterial infections.
  • Anticancer Properties : Studies suggest that derivatives can interfere with cancer cell proliferation through various pathways, including the inhibition of protein kinases involved in cell signaling.

Biological Activity Data

Activity TypeObserved EffectsReference
Enzyme InhibitionSignificant inhibition of AChE and urease
AntimicrobialModerate to strong activity against Salmonella typhi and Bacillus subtilis
AnticancerInhibition of cell proliferation in HepG2 cells
Binding AffinityHigh affinity for bovine serum albumin (BSA)

Case Studies

  • Inhibitory Activity Against Acetylcholinesterase : A study demonstrated that derivatives of this compound exhibited strong AChE inhibitory activity, suggesting potential use in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .
  • Antimicrobial Screening : Compounds similar to N-[(3-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide were tested against various bacterial strains. Results indicated significant antibacterial activity against Salmonella typhi, highlighting its potential for developing new antibiotics .
  • Anticancer Activity : In vitro studies on HepG2 liver cancer cells revealed that specific derivatives could inhibit cell viability effectively at low concentrations (12.5 µg/mL), suggesting a promising avenue for cancer therapy .

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